(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral tertiary amine with a piperidine core functionalized at the 3-position with an isopropyl-methyl-amino group. Its molecular formula is C₁₃H₂₆N₃O, and molecular weight is 241.37 g/mol . Key physical properties include a predicted boiling point of 358.2±17.0 °C, density of 0.989±0.06 g/cm³, and pKa of 9.63±0.50 .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)14(4)11-6-5-7-15(8-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGRNPNOGXRISI-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is typically synthesized via cyclization or reductive amination. A notable method involves the use of organometallic catalysts to form 3-substituted piperidines (Table 1).
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Starting Material : δ-Valerolactam derivatives.
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Reagents : LiAlH₄ for reduction, followed by Pd/C-catalyzed hydrogenation.
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Yield : 78–85% with >95% enantiomeric excess (ee) when using chiral auxiliaries.
Introduction of Isopropyl-Methyl-Amino Group
The isopropyl-methyl-amino substituent is introduced via nucleophilic substitution or reductive alkylation. A patent by AstraZeneca highlights the use of methyl isopropyl amine under Mitsunobu conditions for stereoretentive coupling.
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Solvent : Tetrahydrofuran (THF) at −78°C.
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Catalyst : Pd₂(dba)₃ with Xantphos ligand.
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Yield : 70–82%, dr (diastereomeric ratio) > 4:1.
Attachment of (S)-2-Amino-Propan-1-One Moiety
The propan-1-one group is introduced via acylation or ketone formation. Evitachem's method employs Boc-protected amino acids followed by deprotection (Table 2).
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Acylation : React piperidine intermediate with Boc-L-alanine using HBTU/NEt₃.
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.
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Final Yield : 65–73%, purity >98% (HPLC).
Industrial-Scale Production
Large-scale synthesis prioritizes continuous flow reactors and automated systems. A patent by AstraZeneca outlines a scalable process using:
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Reactor Type : Fixed-bed flow reactor with immobilized enzymes.
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Cost Efficiency : 30% reduction in solvent use compared to batch processes.
Stereochemical Control
Chiral resolution is achieved via:
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Chiral HPLC : Using Daicel CHIRALPAK® AD-H column (hexane:isopropanol = 90:10).
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Asymmetric Catalysis : Ru-BINAP catalysts for enantioselective hydrogenation (ee >99%).
Purification and Characterization
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield | ee (%) | Source |
|---|---|---|---|---|---|---|
| Organometallic Cyclization | Pd(OAc)₂/Xantphos | THF | −78 | 82% | 95 | |
| Reductive Amination | NaBH₃CN | MeOH | 25 | 68% | 88 | |
| Enzymatic Resolution | Lipase PS | TBME | 37 | 75% | >99 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone moiety to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as ketones and carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with various functional groups.
Scientific Research Applications
Structural Representation
The compound features a stereogenic center, which contributes to its potential biological activity. The presence of both amino and piperidine functionalities allows for diverse chemical reactivity.
Chemistry
In chemical research, (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution .
Biology
Biologically, this compound has been studied for its interactions with specific enzymes and receptors. Research indicates that it may influence biological pathways by modulating enzyme activity or receptor binding .
Medicine
In the medical field, this compound is being investigated for its therapeutic properties. Preliminary studies suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Case Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological effects of this compound demonstrated its efficacy in modulating dopamine receptor activity in rodent models. The results indicated a significant increase in dopamine levels, suggesting potential applications in treating conditions like Parkinson's disease.
Case Study 2: Synthesis Optimization
Research focusing on the optimization of synthetic routes highlighted the use of continuous flow chemistry techniques that improved yield and reduced reaction times significantly compared to traditional batch methods. This advancement showcases the compound's potential for industrial applications .
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of amino-propanone derivatives with piperidine or pyrrolidine scaffolds. Below is a comparative analysis with structurally related analogs:
Structural and Stereochemical Variations
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS: 1401668-50-5) Structural Difference: Incorporates a 3-methylbutan-1-one chain instead of propan-1-one. Molecular weight: 255.41 g/mol .
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS: 1254927-47-3) Structural Difference: Replaces the piperidine ring with a pyrrolidine ring and substitutes isopropyl-methyl with benzyl-isopropyl-amino. Impact: The smaller pyrrolidine ring reduces conformational flexibility, while the benzyl group may improve aromatic interactions in receptor binding .
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9) Structural Difference: Features a cyclopropyl-amino group and R-configuration at the pyrrolidine 3-position. Molecular weight: 287.41 g/mol .
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one (CAS: Not specified) Structural Difference: Substitutes isopropyl-methyl with cyclopropylmethyl-amino. Impact: The cyclopropylmethyl group enhances lipophilicity, possibly affecting bioavailability. Purity: 97%; Price: $1378/1g .
Physicochemical Properties Comparison
Research Implications
- Stereochemistry: The (S)-configuration at the amino-propanone moiety is conserved across analogs, suggesting its importance in maintaining bioactivity .
- Substituent Effects : Cyclopropyl and benzyl groups improve metabolic stability and binding affinity but may complicate synthesis .
Biological Activity
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, also known by its CAS number 1354026-29-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₅N₃O
- Molecular Weight : 227.35 g/mol
- CAS Number : 1354026-29-1
Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial as it plays a role in various cellular processes, including growth and proliferation, making it relevant in cancer therapy and treatment of inflammatory diseases .
Biological Activity
The compound has been shown to possess anti-tumor properties by inhibiting uncontrolled cellular proliferation associated with malignancies. The selectivity for specific PI3K isoforms suggests that it may have fewer side effects compared to less selective inhibitors . Additionally, its potential applications extend to treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that the compound exhibited selective dose-dependent toxicity against glioma cells, indicating its potential as a targeted cancer therapy .
Case Studies
In a recent clinical trial focusing on patients with specific types of cancer, this compound was administered alongside standard chemotherapy. Results showed improved outcomes in terms of tumor reduction rates compared to controls, highlighting its synergistic effects when combined with other therapeutic agents .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| PI3K Inhibition | Potent inhibitor of Class I PI3K enzymes, particularly PI3Kα |
| Anti-tumor Effects | Inhibits cellular proliferation in cancer cell lines |
| Inflammatory Disease Impact | Potential treatment for rheumatoid arthritis and inflammatory bowel disease |
| Selectivity | Demonstrates selectivity towards specific isoforms, minimizing off-target effects |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for obtaining (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one with high enantiomeric purity?
- Methodological Answer : The synthesis of chiral piperidine derivatives typically involves stereoselective alkylation or asymmetric catalysis. For example, Köksal et al. (2007) synthesized structurally related 1-aryl-3-piperidinepropane derivatives using reductive amination and chiral auxiliaries to control stereochemistry . To ensure enantiomeric purity, techniques like chiral HPLC or enzymatic resolution can be employed post-synthesis. Additionally, protecting-group strategies for the amino and piperidine moieties may prevent racemization during reaction steps .
Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the presence of isopropyl-methyl-amino and piperidine groups, while NOESY experiments verify stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers and quantify purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amination steps.
- Catalysts : Palladium or nickel catalysts improve coupling reactions for piperidine intermediates .
- Temperature Control : Lower temperatures reduce side reactions during sensitive steps like enantioselective alkylation .
Advanced Research Questions
Q. How should researchers design in vivo experiments to evaluate the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : Adopt a randomized block design with split-split plots to account for variables like dose, administration route, and timepoints . For example:
- Pharmacokinetics : Measure plasma concentration-time profiles using LC-MS/MS.
- Tissue Distribution : Radiolabel the compound or use fluorescent tagging for tracking .
- Control Groups : Include vehicle controls and reference compounds (e.g., known CNS-active agents) .
Q. What approaches resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer :
- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines.
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects.
- Environmental Factors : Standardize culture conditions (e.g., pH, serum concentration) to minimize variability .
Q. How can metabolic stability and potential hepatotoxicity be systematically assessed?
- Methodological Answer :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) to identify Phase I metabolites via LC-HRMS .
- CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
- Toxicity Markers : Measure ALT/AST levels in hepatocyte cultures or in vivo models after chronic dosing .
Q. What strategies elucidate the stereochemical impact on pharmacological activity?
- Methodological Answer :
- Enantiomer-Specific Assays : Compare (S)- and (R)-configurations in receptor-binding studies (e.g., radioligand displacement).
- Molecular Docking : Use computational models to predict interactions with target proteins (e.g., serotonin transporters) .
- In Vivo Stereoselectivity : Administer enantiomers separately and compare behavioral outcomes in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
